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LL-37 Trifluoroacetate -

LL-37 Trifluoroacetate

Catalog Number: EVT-8233994
CAS Number:
Molecular Formula: C207H341F3N60O55
Molecular Weight: 4607 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LL-37 is a human cathelicidin that inhibits viral replication and while also playing a role in host defense against infection.
Synthesis Analysis

Methods and Technical Details

The synthesis of LL-37 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added sequentially using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, which allows for selective deprotection and coupling.

The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and water. Following cleavage, the crude peptide undergoes purification via high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%). Analytical techniques such as mass spectrometry confirm the molecular weight and integrity of the synthesized peptide .

Molecular Structure Analysis

Structure and Data

LL-37 Trifluoroacetate has a characteristic structure that includes a sequence of 37 amino acids with a high proportion of hydrophobic residues, contributing to its amphipathic nature. The molecular formula is C_149H_246N_44O_42S_1, with a molecular weight of approximately 4490 Da.

The peptide adopts an α-helical conformation in membrane-mimicking environments, which is critical for its antimicrobial activity. Structural studies using circular dichroism spectroscopy reveal that LL-37 forms α-helices upon interaction with lipid membranes .

Chemical Reactions Analysis

Reactions and Technical Details

LL-37 Trifluoroacetate primarily interacts with microbial membranes through electrostatic attraction due to its cationic nature. Upon contact with negatively charged bacterial membranes, LL-37 induces membrane permeabilization, leading to cell lysis.

Research indicates that LL-37 can also bind to lipopolysaccharides (LPS) found in Gram-negative bacteria, further enhancing its antimicrobial efficacy. The binding interactions are characterized by multiple steps and exhibit concentration-dependent behavior .

Mechanism of Action

Process and Data

The mechanism of action of LL-37 Trifluoroacetate involves several key processes:

  1. Membrane Disruption: The peptide binds to microbial membranes, leading to pore formation or complete membrane disruption.
  2. Intracellular Targeting: After permeabilization, LL-37 can enter cells and interact with intracellular targets, potentially disrupting vital cellular functions.
  3. Immune Modulation: In addition to its direct antimicrobial effects, LL-37 plays a role in modulating immune responses by promoting chemotaxis and activating immune cells .

Studies have shown that LL-37 exhibits higher thermal stability compared to other antimicrobial peptides, which may enhance its effectiveness under physiological conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LL-37 Trifluoroacetate is characterized by:

  • Solubility: Highly soluble in aqueous solutions due to its trifluoroacetate form.
  • Stability: Exhibits stability at physiological pH but can undergo conformational changes in different environments.
  • Melting Temperature: The melting temperature (T_m) varies with concentration; for example, at 100 μM concentration, T_m is approximately 69 °C .

These properties contribute to its functionality as an antimicrobial agent.

Applications

Scientific Uses

LL-37 Trifluoroacetate has numerous applications in scientific research:

  1. Antimicrobial Studies: Used extensively in studies investigating antimicrobial mechanisms and resistance.
  2. Immune Response Research: Investigated for its role in modulating immune responses in various disease models.
  3. Therapeutic Development: Explored as a potential therapeutic agent for infections caused by antibiotic-resistant pathogens.
  4. Biophysical Characterization: Employed in structural biology studies to understand peptide interactions with membranes .
Introduction to LL-37 in Innate Immunity and Antimicrobial Defense

Evolutionary Significance of Cathelicidins in Mammalian Host Defense Systems

Cathelicidins represent an evolutionarily conserved family of host defense peptides critical for innate immunity across mammals. These peptides share a highly conserved N-terminal cathelin domain—a 14-kDa structural motif belonging to the cystatin superfamily of cysteine protease inhibitors—while exhibiting remarkable diversity in their C-terminal antimicrobial domains [1] [10]. The evolutionary trajectory of cathelicidins reveals species-specific adaptation: pigs express 11 functional cathelicidins (e.g., PMAP-36), chickens express four (CATH-1-3 and B1), while humans possess only a single cathelicidin gene (CAMP) located on chromosome 3p21.3 [7] [9]. This genetic reduction in primates contrasts with the expansive cathelicidin repertoires in ungulates and rodents, suggesting divergent evolutionary pressures. The cystatin scaffold serves as an ancestral structural platform from which proteins evolved, with some family members losing protease inhibitory functions while gaining immunomodulatory roles [1].

The cathelin domain's conservation across 400 million years of vertebrate evolution underscores its fundamental role in precursor protein stability and post-translational regulation. Structural analyses demonstrate that the human cathelin-like domain (hCLD) maintains the cystatin fold despite losing cysteine protease inhibitory activity—a functional divergence observed in other mammalian CLDs [1]. This evolutionary tinkering allowed cathelicidins to expand beyond direct microbial killing into complex immunomodulation, including wound healing, apoptosis regulation, and angiogenesis.

Table 1: Comparative Evolutionary Features of Mammalian Cathelicidins

SpeciesNumber of CathelicidinsRepresentative PeptideKey Structural FeaturesNet Charge
Human1LL-37Amphipathic α-helix+6
Pig11PMAP-36Dimeric α-helix (Cys35-S-S)+26 (dimer)
Mouse1mCRAMPα-helical+6
Chicken4CATH-2Bipartite α-helix (Pro-hinge)+11

LL-37 as the Sole Human Cathelicidin: Biosynthesis and Proteolytic Activation Pathways

The human cathelicidin precursor, human cationic antimicrobial protein 18 kDa (hCAP18), undergoes tissue-specific proteolytic processing to liberate the biologically active C-terminal peptide LL-37. This 37-residue amphipathic peptide (sequence: Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser) exhibits a +6 net charge at physiological pH and adopts a random coil conformation in aqueous environments [5] [10]. Upon encountering microbial membranes or inflammatory mediators, LL-37 transitions to an α-helical structure with distinct hydrophobic and cationic surfaces—a conformational shift critical for its host defense functions [8] [10].

Proteolytic activation of hCAP18 occurs through compartment-specific pathways:

  • Neutrophils: Proteinase 3 (PR3) cleaves hCAP18 during degranulation, releasing LL-37 into phagolysosomes or extracellular spaces [1] [4]
  • Keratinocytes and Epithelia: Kallikrein-related peptidases (KLK5, KLK7, KLK14) process hCAP18 during inflammation and wound healing [6] [9]
  • Seminal Fluid: Gastricsin generates ALL-38, an N-terminally extended variant with Ala-Leu-Leu sequence [1]

Notably, the intact pro-form (hCAP18) exhibits antibacterial activity against Gram-negative bacteria comparable to mature LL-37, challenging the paradigm that the cathelin domain solely serves as an inhibitory pro-domain [1]. Tissue-specific expression profiles reveal LL-37 production in neutrophils, keratinocytes, airway epithelia, gastrointestinal tract, testes, and mesenchymal stromal cells, with inducible expression mediated by vitamin D receptor, STAT3, and MAPK pathways [3] [6].

Table 2: Proteolytic Activation Pathways of LL-37 in Human Tissues

Tissue/Cell TypeProcessing EnzymeActive Peptide FormRegulatory Stimuli
NeutrophilsProteinase 3LL-37 (37 aa)Microbial PAMPs, TNF-α
Skin KeratinocytesKallikrein 5/7RK-31, KS-30 variantsWounding, IL-17A
Lung EpitheliumUnknownLL-37Vitamin D, TLR agonists
Seminal PlasmaGastricsinALL-38 (38 aa)Hormonal regulation

Role of LL-37 in Bridging Innate and Adaptive Immune Responses

LL-37 serves as a critical molecular bridge between rapid innate microbial killing and orchestration of adaptive immunity through multifaceted mechanisms:

Chemotactic Recruitment: LL-37 functions as a chemoattractant for neutrophils, monocytes, T cells, and mast cells through direct interactions with formyl peptide receptor 2 (FPR2) and indirect induction of chemokine cascades [3] [6]. At physiological concentrations (0.1-5 μg/mL), LL-37 induces epithelial cells and fibroblasts to secrete IL-8, CXCL1, CCL2, CCL20, and CCL4—creating chemotactic gradients that recruit immune effectors to sites of infection [3] [6]. This chemokine induction occurs via MAPK/p38 and NF-κB pathways, with synergistic enhancement observed in the presence of TNF-α [6].

Dendritic Cell Maturation and Antigen Presentation: LL-37 promotes dendritic cell maturation through TLR4-dependent and independent mechanisms, enhancing expression of costimulatory molecules CD80, CD86, and CD40 [9]. Crucially, LL-37 facilitates exogenous DNA/RNA uptake through its cationic charge, enabling nucleic acid delivery to endosomal TLRs (TLR3, TLR7, TLR9) and cytosolic sensors (STING-TBK1) [6] [9]. This nucleic acid shuttle function breaks innate tolerance to self-nucleic acids in autoimmune contexts but also enhances antiviral responses and vaccine efficacy [6].

Immunomodulatory Circuitry: Beyond chemotaxis, LL-37 exhibits paradoxical immunomodulation:

  • Pro-inflammatory Effects: Augments LPS-induced TNF-α production in macrophages, promotes NLRP3 inflammasome activation, and stimulates IL-1β/IL-18 secretion in primed myeloid cells [6] [9]
  • Anti-inflammatory Effects: Neutralizes LPS and LTA through electrostatic interactions, inhibiting TLR4 and TLR2 signaling; suppresses IFNγ-mediated responses in epithelial cells [6] [7]
  • Autoimmune Amplification: In psoriasis, LL-37 complexes with self-DNA to activate plasmacytoid dendritic cells, driving IFNα production and TH17 polarization. In lupus, LL-37 stabilizes immunocomplexes containing self-DNA, enabling TLR9 activation in dendritic cells [6]

The peptide's ability to modulate macrophage polarization toward M1 phenotypes (enhanced IL-12, suppressed IL-10) further illustrates its role in shaping adaptive immune landscapes [6] [9]. This functional pleiotropy positions LL-37 as a master regulator at the innate-adaptive interface, with concentration-dependent effects ranging from microbial clearance to tissue homeostasis and inflammation resolution.

Properties

Product Name

LL-37 Trifluoroacetate

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C207H341F3N60O55

Molecular Weight

4607 g/mol

InChI

InChI=1S/C205H340N60O53.C2HF3O2/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1

InChI Key

PYYXIYGCAXMCME-YLLLKHBJSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

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